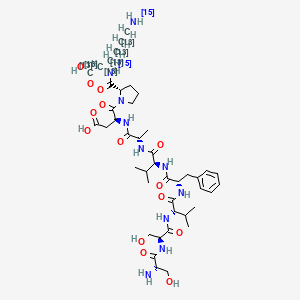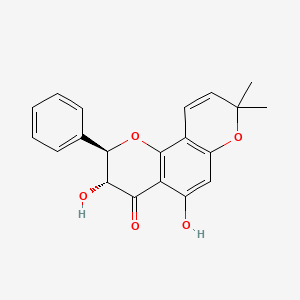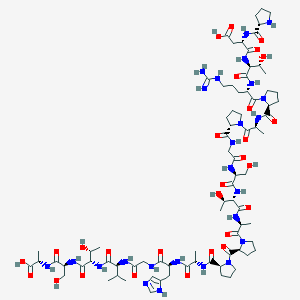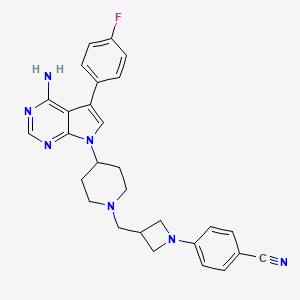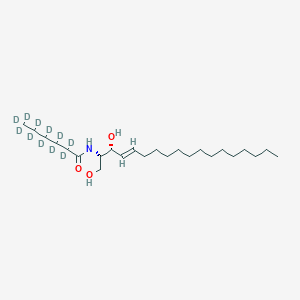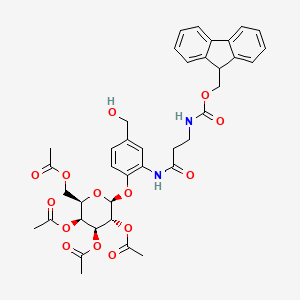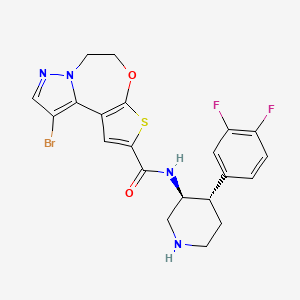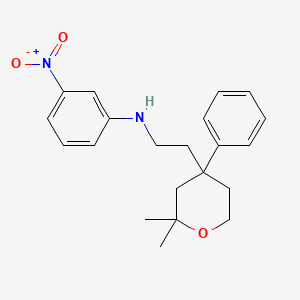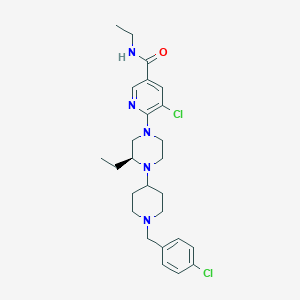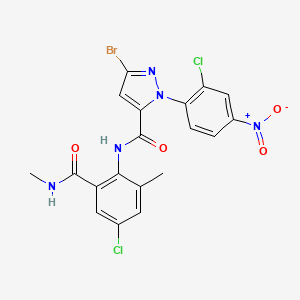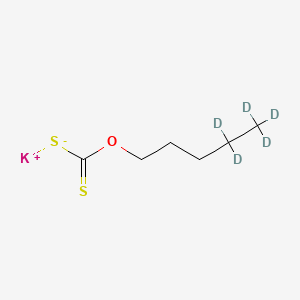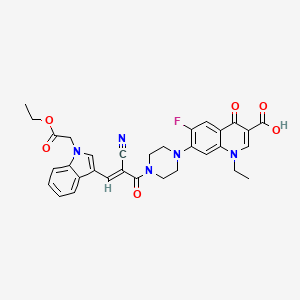
Antibacterial agent 205
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 205 involves the derivation of indolylacryloyl oxacins. The specific synthetic route includes the reaction of indole derivatives with acrylate compounds under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The scalability of the synthesis process is crucial for commercial production .
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 205 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Antibacterial agent 205 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
Antibacterial agent 205 exerts its effects through multiple mechanisms:
Membrane Integrity: It disrupts the bacterial cell membrane, leading to cell lysis.
Reactive Oxygen Species (ROS) Accumulation: The compound induces the accumulation of ROS, which causes oxidative damage to bacterial cells.
DNA Replication Inhibition: It inhibits DNA replication, preventing bacterial proliferation.
Comparison with Similar Compounds
Indolylacryloyl-derived Oxacins: Other compounds in this class share similar structural features and antibacterial properties.
Beta-lactams: These antibiotics also target bacterial cell walls but through different mechanisms.
Quinolones: These compounds inhibit bacterial DNA gyrase and topoisomerase IV, leading to DNA damage.
Uniqueness: Antibacterial agent 205 is unique due to its broad-spectrum activity, low MIC values, and multiple mechanisms of action. Its ability to reduce exopolysaccharide production and eliminate biofilm formation sets it apart from other antibacterial agents .
Properties
Molecular Formula |
C32H30FN5O6 |
|---|---|
Molecular Weight |
599.6 g/mol |
IUPAC Name |
7-[4-[(E)-2-cyano-3-[1-(2-ethoxy-2-oxoethyl)indol-3-yl]prop-2-enoyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C32H30FN5O6/c1-3-35-18-24(32(42)43)30(40)23-14-25(33)28(15-27(23)35)36-9-11-37(12-10-36)31(41)20(16-34)13-21-17-38(19-29(39)44-4-2)26-8-6-5-7-22(21)26/h5-8,13-15,17-18H,3-4,9-12,19H2,1-2H3,(H,42,43)/b20-13+ |
InChI Key |
XQXSLRATVJEBJW-DEDYPNTBSA-N |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CC(=O)OCC)/C#N)F)C(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C(=CC4=CN(C5=CC=CC=C54)CC(=O)OCC)C#N)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


